molecular formula C16H13ClFN5O B4121546 N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-(3-fluorophenyl)urea

N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-(3-fluorophenyl)urea

Cat. No.: B4121546
M. Wt: 345.76 g/mol
InChI Key: VZZNZUVWSAYBMX-UHFFFAOYSA-N
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Description

1,2,4-Triazoles are a class of compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms . They are known for their multidirectional biological activity and are used in a variety of therapeutic applications .


Molecular Structure Analysis

1,2,4-Triazoles have a five-membered ring structure with two carbon atoms and three nitrogen atoms . The specific structure of “N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-N’-(3-fluorophenyl)urea” would include additional functional groups attached to this core structure.


Chemical Reactions Analysis

1,2,4-Triazoles can undergo a variety of chemical reactions, including reactions with various electrophiles and nucleophiles . The specific reactions that “N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-N’-(3-fluorophenyl)urea” can undergo would depend on its specific structure.


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazoles can vary depending on their specific structure. In general, they are known to be stable compounds due to the aromatic character of the triazole ring .

Mechanism of Action

The mechanism of action of 1,2,4-triazoles can vary widely depending on their specific structure and the target they interact with . Some 1,2,4-triazoles are known to have antiviral, antibacterial, and anticancer activities .

Safety and Hazards

The safety and hazards associated with 1,2,4-triazoles can vary widely depending on their specific structure. Some 1,2,4-triazoles are used as therapeutic agents and have been evaluated for their safety in humans .

Future Directions

Given the wide range of biological activities exhibited by 1,2,4-triazoles, there is significant interest in further exploring this class of compounds for potential therapeutic applications . This includes the development of new synthetic methods, the exploration of new biological targets, and the optimization of existing 1,2,4-triazoles for improved efficacy and safety .

Properties

IUPAC Name

1-[1-[(2-chlorophenyl)methyl]-1,2,4-triazol-3-yl]-3-(3-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN5O/c17-14-7-2-1-4-11(14)9-23-10-19-15(22-23)21-16(24)20-13-6-3-5-12(18)8-13/h1-8,10H,9H2,(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZNZUVWSAYBMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC(=N2)NC(=O)NC3=CC(=CC=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-(3-fluorophenyl)urea
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N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-(3-fluorophenyl)urea
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N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-(3-fluorophenyl)urea
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N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-(3-fluorophenyl)urea
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N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-(3-fluorophenyl)urea
Reactant of Route 6
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N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-(3-fluorophenyl)urea

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